molecular formula C25H31N3O4 B12492764 Methyl 3-(hexanoylamino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-(hexanoylamino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12492764
M. Wt: 437.5 g/mol
InChI Key: ORWGEYJWVNLWCY-UHFFFAOYSA-N
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Description

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-HEXANAMIDOBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzoyl group, which is further connected to a hexanamidobenzoate moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-HEXANAMIDOBENZOATE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the acylation of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine . This intermediate is then reacted with methyl 3-hexanamidobenzoate in the presence of a coupling agent such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) and a base like N,N-Diisopropylethylamine (DIEA) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-HEXANAMIDOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The benzoyl group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The carbonyl groups in the benzoyl and hexanamido moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced with other acyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various acyl-substituted piperazine derivatives.

Scientific Research Applications

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-HEXANAMIDOBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-HEXANAMIDOBENZOATE involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where cholinergic signaling is compromised, such as in Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-HEXANAMIDOBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C25H31N3O4

Molecular Weight

437.5 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-(hexanoylamino)benzoate

InChI

InChI=1S/C25H31N3O4/c1-3-4-6-11-23(29)26-21-18-20(25(31)32-2)12-13-22(21)27-14-16-28(17-15-27)24(30)19-9-7-5-8-10-19/h5,7-10,12-13,18H,3-4,6,11,14-17H2,1-2H3,(H,26,29)

InChI Key

ORWGEYJWVNLWCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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